N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(9-20-12-4-2-1-3-5-12)18-11-6-7-13-14(8-11)17-10-16-13/h1-8,10H,9H2,(H,16,17)(H,18,19) |
InChI Key |
SFAMCCLANKUEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of benzimidazole derivatives with phenoxyacetic acid or its derivatives. One common method involves the nucleophilic substitution reaction where the benzimidazole nucleus is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyacetyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Pharmacological Properties
N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide exhibits a range of biological activities, making it a valuable candidate for drug development. Its structural features allow it to interact with various biological targets, contributing to its therapeutic effects.
Anticancer Activity
Research has shown that benzimidazole derivatives, including this compound, possess significant anticancer properties. A study demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death .
Case Study:
In vitro studies indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism involved binding to the colchicine site on tubulin, inhibiting its polymerization, which is crucial for mitotic spindle formation .
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 16.38 | Tubulin polymerization inhibition |
| Similar Derivative | A549 | 0.05 | Apoptosis induction via microtubule disruption |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that benzimidazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study:
In a comparative study, this compound showed promising results against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics like amikacin .
| Microorganism | MIC (μg/mL) | Comparison with Amikacin |
|---|---|---|
| Staphylococcus aureus | 4 | 4 (equal efficacy) |
| Candida albicans | 64 | Higher than amikacin |
Interaction with Biological Targets
Molecular docking studies have indicated that this compound interacts with key proteins involved in cancer progression, such as dihydrofolate reductase and tubulin . These interactions are crucial for understanding how the compound exerts its effects on cellular processes.
Synthesis and Structural Variations
The synthesis of this compound typically involves several chemical reactions that require optimization for yield and purity. Variations in substituents on the benzimidazole ring can lead to compounds with different biological activities.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-5-yl)-2-methoxyacetamide | Benzimidazole core with methoxy group | Anticancer |
| N-(4-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide | Cyclohexyl instead of cyclopropyl | Anti-inflammatory |
| N-(2-fluorophenyl)-N-(1H-benzimidazol-5-yl)acetamide | Fluorinated phenyl group | CNS activity |
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide and its analogs:
Key Observations :
- Substituent Diversity : The target compound lacks the triazole-thiazole extensions seen in analogs like 9c and 9f, which may enhance binding to specific targets (e.g., enzymes) due to increased steric bulk and hydrogen-bonding capabilities .
- Electron-Withdrawing Groups : Nitro and diazenyl groups in –7 compounds may increase reactivity or alter electronic properties, influencing target interactions .
(a) Thiazole-Triazole Derivatives (Compounds 9a–9f)
- Structural Basis: These analogs incorporate a triazole-thiazole moiety linked to the phenoxyacetamide core. For example, 9c (bromophenyl-thiazole) and 9f (methoxyphenyl-thiazole) exhibit molecular weights >500 g/mol, suggesting lower solubility compared to the target compound .
(c) Diazinyl and Tetrazole Derivatives
- –7 Compounds : These analogs feature diazenyl and benzisothiazolyl groups, which may confer unique binding modes. For instance, the bromo-nitro substitution in C25H23BrN6O4S could enhance interactions with hydrophobic enzyme pockets .
Biological Activity
Cardiomyocyte Maturation
The most notable biological activity of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide is its role in promoting cardiomyocyte maturation. Studies indicate that this compound enhances the differentiation and maturation of cardiomyocytes, suggesting potential applications in regenerative medicine and heart disease treatment.
Mechanism of Action: The compound's effect on cardiomyocyte maturation likely involves modulation of signaling pathways critical for cardiac development. While the exact molecular targets remain under investigation, it is hypothesized that the compound interacts with key proteins involved in cardiac cell differentiation.
Antimicrobial Activity
Research has shown that benzimidazole derivatives, including those structurally similar to this compound, exhibit antimicrobial properties. A study on related compounds revealed significant inhibition against various bacterial strains .
Table 1: Antimicrobial activity of benzimidazole derivatives
| Compound | S. faecalis (MIC μg/mL) | S. aureus (MIC μg/mL) | MRSA (MIC μg/mL) |
|---|---|---|---|
| 2g | 8 | 4 | 4 |
While this data is for a related compound, it suggests potential antimicrobial activity for this compound, warranting further investigation.
Antifungal Potential
Benzimidazole derivatives have shown moderate antifungal activity. Compounds structurally similar to this compound demonstrated activity against Candida albicans and Aspergillus niger .
Case Study: In a study of benzimidazole derivatives, compounds 1b, 1c, 2e, and 2g exhibited MIC values of 64 μg/mL against both C. albicans and A. niger . This suggests that this compound may possess similar antifungal properties, though specific studies on this compound are needed for confirmation.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. While specific enzymes have not been identified in the available literature, this activity could have implications for various therapeutic applications.
Anticancer Potential
Benzimidazole derivatives have shown promise in anticancer research. While specific data for this compound is not available, related compounds have demonstrated antiproliferative effects against cancer cell lines .
Table 2: Antiproliferative activity of benzimidazole derivatives
| Compound | IC50 (μM) against MDA-MB-231 |
|---|---|
| 2g | 16.38 |
| 2d | 29.39 |
These findings suggest that this compound may possess anticancer properties, warranting further investigation.
Q & A
Q. What are the recommended synthetic routes for N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-phenoxyacetic acid derivatives with substituted benzimidazoles. For example, a nucleophilic substitution reaction can be performed using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere . Reaction optimization may include adjusting temperature (e.g., 0–25°C), stoichiometry of reagents, and use of catalysts (e.g., DMAP) to enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and purity. For example, aromatic protons in the benzimidazole ring typically resonate at δ 7.2–8.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion or fluorogenic substrates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound purity. To address this:
- Standardize Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and ensure compound purity ≥95% (via HPLC) .
- Dose-Response Curves : Perform 8–10 concentration replicates to improve IC/EC reliability.
- Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography (e.g., SHELXL refinement ) or 2D NMR (COSY, HSQC) to rule out isomerism .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the benzimidazole (e.g., substituents at N1/C2) or phenoxyacetamide (e.g., halogenation, methyl groups).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, DNA topoisomerases). Compare docking scores with experimental IC values .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (benzimidazole NH) and hydrophobic (phenoxy group) features using Schrödinger Suite .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 .
- Key Parameters : Report R-factors (<5%), bond lengths/angles, and hydrogen-bonding networks. For example, the benzimidazole ring often forms π-π interactions with adjacent molecules .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
Data Contradiction Analysis
Q. How should conflicting solubility data across studies be reconciled?
- Methodological Answer : Solubility discrepancies may stem from solvent polarity or pH variations. Standardize measurements by:
- Shake-Flask Method : Dissolve compound in buffered solutions (pH 1.2–7.4) at 25°C. Quantify via UV-Vis spectrophotometry (calibration curve required) .
- DMSO Stock Solutions : Pre-dissolve in DMSO (10 mM) and dilute in assay buffers. Confirm no precipitation via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
